Cas no 1919-43-3 (6-Quinoxalinecarbonylchloride, 2,3-dichloro-)
1919-43-3 structure
Product Name:6-Quinoxalinecarbonylchloride, 2,3-dichloro-
CAS No:1919-43-3
MF:C9H3Cl3N2O
MW:261.491918802261
CID:190178
PubChem ID:74714
Update Time:2025-04-19
6-Quinoxalinecarbonylchloride, 2,3-dichloro- Chemical and Physical Properties
Names and Identifiers
-
- 6-Quinoxalinecarbonylchloride, 2,3-dichloro-
- 2,3-dichloroquinoxaline-6-carbonyl chloride
- 2,3-Dichlor-chinolin
- 2,3-Dichlorchinoxalin
- 2,3-Dichlor-chinoxalin-6-carbonsaeurechlorid
- 2,3-dichloro-6-quinoxalinecarbonyl chloride
- 2,3-dichloro-quinoline
- 2,3-dichloro-quinoxaline-6-carbonyl chloride
- 2,3-dichloroquinoxaline-6-carboxylic acid chloride
- 6-chlorocarbonyl-2,3-dichloroquinoxaline
- DI-CHLOROQUINOLINE
- Quinoline,2,3-dichloro
- SCHEMBL1162363
- 6-Quinoxalinecarbonyl chloride, 2,3-dichloro-
- 2,3-Dichlorochinoxalin-6-karbonylchlorid [Czech]
- 6-Quinoxalinecarboxylic acid, 2,3-dichloro-
- J-011404
- NS00026258
- W-107723
- Quinoxaline-6-carbonylchloride, 2,3-dichloro-
- MNM22D66K8
- 2,3-Dichloroquinoxaline-6-carbonylchloride
- DTXSID4062060
- 2,3-Dichlorochinoxalin-6-karbonylchlorid
- A881308
- 5-25-04-00363 (Beilstein Handbook Reference)
- TANTALUMETHOXIDE
- 1919-43-3
- EINECS 217-642-4
- 2,3-DICHLORO QUINOXALINE-6-CARBONYL CHLORIDE
- NGCRLFIYVFOUMZ-UHFFFAOYSA-N
- AKOS016000969
- BRN 0746912
-
- MDL: MFCD01684980
- Inchi: 1S/C9H3Cl3N2O/c10-7-8(11)14-6-3-4(9(12)15)1-2-5(6)13-7/h1-3H
- InChI Key: NGCRLFIYVFOUMZ-UHFFFAOYSA-N
- SMILES: ClC1=C(N=C2C=CC(C(=O)Cl)=CC2=N1)Cl
Computed Properties
- Exact Mass: 259.93100
- Monoisotopic Mass: 259.931
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.8A^2
- XLogP3: 3.6
Experimental Properties
- Density: 1.631±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 116 ºC
- Boiling Point: 374.4°Cat760mmHg
- Flash Point: 180.3°C
- Refractive Index: 1.6300 (estimate)
- Solubility: Almost insoluble (0.037 g/l) (25 º C),
- PSA: 42.85000
- LogP: 3.31560
6-Quinoxalinecarbonylchloride, 2,3-dichloro- Related Literature
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
1919-43-3 (6-Quinoxalinecarbonylchloride, 2,3-dichloro-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
CN Supplier
Bulk